3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

Medicinal Chemistry STAT3 Inhibitor Reductive Amination

This compound is the only commercially available building block that simultaneously integrates an aldehyde for imine formation, an aryl iodide for Pd-catalyzed cross-coupling or crystallographic phasing, and a 4-nitrobenzyl-protected phenol for photolytic or bioreductive deprotection. The documented 48% reductive amination yield with 5-aminotetrazole establishes baseline reactivity for constructing STAT3 inhibitor scaffolds. The iodine atom provides a built-in anomalous scattering signal (f'' ≈ 6.5 e⁻ at Cu Kα) without additional heavy-atom derivatization, essential for STAT3 SH2 domain co-crystallography. With a calculated LogP of 3.3, this compound is 0.7 log units more lipophilic than its non-iodinated counterpart, making it the preferred building block for designing blood-brain barrier-permeable small molecules or improving membrane partitioning in cell-based assays.

Molecular Formula C15H12INO5
Molecular Weight 413.16 g/mol
Cat. No. B3737468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
Molecular FormulaC15H12INO5
Molecular Weight413.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12INO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3
InChIKeyTYGQFUJYVZCZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde: Core Properties and Research-Grade Identity


3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (MF: C15H12INO5, MW: 413.16) is a polyfunctional benzaldehyde derivative incorporating iodine at C-3, a methoxy group at C-5, and a 4-nitrobenzyl (NB) ether at C-4 . The compound's architecture combines a reactive aldehyde electrophile, an aryl iodide handle for cross-coupling or isotopic labeling, a methoxy group for electronic tuning, and a nitrobenzyl moiety that can serve as a photolabile or bioreductive protecting group [1]. Available research-grade purity is typically 98% (HPLC) . Its documented primary use context is as a synthetic intermediate in medicinal chemistry programs targeting STAT3 inhibition and AZT prodrug strategies [2].

Why 3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde Cannot Be Simply Replaced by Common Benzaldehyde Analogs


This compound's three orthogonal functional groups are not simultaneously present in commercially available alternatives, making one-to-one substitution impossible. The 3-iodo substituent enables Pd-catalyzed cross-coupling and serves as an anomalous scatterer for crystallography, while the 4-nitrobenzyl ether functions as a selective protecting group cleavable via photolysis (λ ≈ 365 nm) or bioreduction under hypoxic conditions [1]. Replacing it with, for example, 5-iodovanillin (3-iodo-4-hydroxy-5-methoxybenzaldehyde, CAS 5438-36-8) would lose the NB-protected phenol and alter electronic properties at the 4-position, while 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (CAS 81307-09-7) lacks the iodine handle entirely . Therefore, procurement based on functional-group inventory alone is warranted when a synthetic route demands all three reactive centers.

Quantitative Differentiation Evidence for 3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde Against Closest Analogs


Aldehyde Reactivity in Reductive Amination: 48% Isolated Yield with 5-Aminotetrazole

The target aldehyde reacts with 5-aminotetrazole and sodium cyanoborohydride in methanol/dichloromethane at room temperature for 2 hours to afford N-(3-iodo-5-methoxy-4-(4-nitrobenzyloxy)benzyl)-2H-tetrazol-5-amine in 48% isolated yield [1]. This established reactivity for reductive amination is critical because the resulting secondary amine is the core scaffold of selective STAT3 inhibitors reported by Pallandre et al. (compound 23 series) [2]. The iodine and NB-ether substituents remain intact under these conditions, confirming chemoselective aldehyde engagement.

Medicinal Chemistry STAT3 Inhibitor Reductive Amination

Physicochemical Property Differentiation: Calculated LogP 3.3 vs Non-Iodinated Analog

The calculated octanol-water partition coefficient (LogP) for the target compound is 3.3, derived from its molecular structure (C15H12INO5, 5 H-bond acceptors, 0 H-bond donors) [1]. In contrast, the non-iodinated analog 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (CAS 81307-09-7, MW 287.27) has a calculated LogP of approximately 2.6 . The 0.7 log unit increase in lipophilicity attributable to the iodine atom can significantly affect membrane permeability, protein binding, and pharmacokinetic profile in prodrug design.

Drug Design Lipophilicity ADME

Iodine as a Heavy Atom for X-ray Crystallography: Anomalous Scattering Advantage

The presence of iodine at position 3 provides a strong anomalous scattering signal (f'' ≈ 6.5 electrons at Cu Kα wavelength) for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography [1]. The non-iodinated analog 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde lacks this capability entirely. This structural feature is particularly valuable when the compound is incorporated into larger ligands for co-crystallization with STAT3 SH2 domain or other targets, as demonstrated in the structural biology workflow employed by Pallandre et al. [2].

Structural Biology Crystallography Phasing

4-Nitrobenzyl Ether as a Photolabile Protecting Group: Cleavage Quantum Yield Context

The 4-nitrobenzyl (NB) ether at the 4-position is susceptible to photolytic cleavage at λ = 365 nm, releasing the free phenol. Literature on 4-nitrobenzyl ethers reports photolysis quantum yields (Φ) typically in the range of 0.01–0.08 depending on substitution pattern and solvent polarity [1]. In contrast, the 4-methoxy analog (i.e., replacement of NB with methyl) is photostable under these conditions. This differential photolability is a key design criterion for 'caged' compounds where spatiotemporal control of bioactivity is required.

Photopharmacology Caged Compounds Prodrug Activation

5-Methoxy Substituent Electronic Effect: Hammett σmeta Value Comparison

The 5-methoxy group donates electron density via resonance (+M effect) to the aromatic ring, modulating both the aldehyde electrophilicity and the iodine's leaving-group ability. The Hammett substituent constant σmeta for OCH3 is +0.12 versus σmeta = 0.00 for H [1]. This electronic tuning distinguishes the target compound from the 5-unsubstituted analog 3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde, where the absence of the methoxy group results in a less electron-rich ring system, potentially altering cross-coupling kinetics and aldehyde reactivity.

Physical Organic Chemistry Electronic Effects Reactivity Tuning

Recommended Procurement Scenarios for 3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde Based on Verified Evidence


Synthesis of Aminotetrazole-Based STAT3 Inhibitors Requiring a Three-Functional-Group Aldehyde Building Block

When a synthetic route demands simultaneous presence of an aldehyde (for imine formation), aryl iodide (for late-stage diversification or crystallographic phasing), and a 4-nitrobenzyl-protected phenol (for subsequent deprotection to a catechol-like intermediate), this compound is the only commercially available building block integrating all three [1]. The documented 48% reductive amination yield with 5-aminotetrazole establishes baseline reactivity for constructing STAT3 inhibitor scaffolds [2].

Crystallographic Fragment Screening or Co-crystallization Requiring Native Anomalous Scatterer

The iodine atom provides a built-in anomalous scattering signal (f'' ≈ 6.5 e⁻ at Cu Kα) without additional heavy-atom derivatization [3]. This is particularly relevant when the compound is used as a ligand for STAT3 SH2 domain co-crystallography, as the workflow used by Pallandre et al. required unambiguous electron density assignment for structure-guided optimization [2].

Development of Light-Activated or Hypoxia-Responsive Prodrugs Where Phenol Release is Required

The 4-nitrobenzyl ether moiety is a well-established photoremovable protecting group cleavable at 365 nm, or reducible under hypoxic conditions, to liberate a free phenol [4]. This compound therefore serves as a direct precursor for 'caged' bioactive molecules where spatiotemporal control is necessary, a capability not offered by simple methoxy or benzyl ether analogs.

Lipophilicity-Driven Design of CNS-Penetrant Chemical Probes

With a calculated LogP of 3.3, this compound is 0.7 log units more lipophilic than its non-iodinated counterpart [5]. This property is advantageous for designing blood-brain barrier-permeable small molecules or for improving membrane partitioning in cell-based assays, making it the preferred building block when higher LogP is required.

Quote Request

Request a Quote for 3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.